3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one
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Overview
Description
3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one is a heterocyclic compound that features a unique isoxazole ring fused with a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with hydroxylamine to form the isoxazole ring. The reaction conditions often include acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole
- 5,5-Difluoro-3-methyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole
Uniqueness
3-Methyl-6,6A-dihydro-3AH-cyclopenta[D]isoxazol-5(4H)-one is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
3-methyl-3a,4,6,6a-tetrahydrocyclopenta[d][1,2]oxazol-5-one |
InChI |
InChI=1S/C7H9NO2/c1-4-6-2-5(9)3-7(6)10-8-4/h6-7H,2-3H2,1H3 |
InChI Key |
VXCBLCNTMURFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2C1CC(=O)C2 |
Origin of Product |
United States |
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